molecular formula C10H17NO6 B13896525 (2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid

(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid

Cat. No.: B13896525
M. Wt: 247.24 g/mol
InChI Key: JLNKUZUBBRTYOA-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER can be synthesized through the reaction of diethyl malonate with tert-butoxycarbonyl (BOC) protected amine. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the malonate, followed by the addition of the BOC-protected amine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of 2-(N-BOC-AMINO)MALONIC ACID MONOETHYL ESTER involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid

InChI

InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1

InChI Key

JLNKUZUBBRTYOA-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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